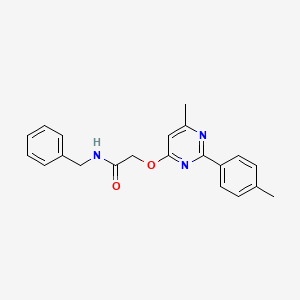
1-Bromo-5-chloro-3,4-difluoro-2-iodobenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene is an aromatic compound with the molecular formula C6H2BrClF2I. This compound is characterized by the presence of multiple halogen atoms attached to a benzene ring, making it a highly substituted halobenzene. It is used in various fields, including organic synthesis and materials science, due to its unique chemical properties.
Applications De Recherche Scientifique
1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Researchers explore its potential in drug discovery, particularly in the design of molecules with specific biological activities.
Mécanisme D'action
Mode of Action
It’s worth noting that halogenated aromatic compounds often participate in nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) replaces a halogen atom in the aromatic ring.
Biochemical Pathways
Halogenated aromatic compounds like this are often used in organic synthesis, particularly in cross-coupling reactions such as the suzuki-miyaura coupling . This reaction is used to form carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds.
Pharmacokinetics
The physicochemical properties of the compound, such as its melting point and density , can influence its pharmacokinetic behavior. For instance, these properties can affect the compound’s solubility and therefore its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Méthodes De Préparation
The synthesis of 1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes the sequential halogenation of a benzene ring. For instance, starting with a difluorobenzene, bromination and chlorination can be carried out under controlled conditions to introduce the respective halogen atoms. The final iodination step is often performed using iodine and a suitable oxidizing agent .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yields and purity of the final product, often employing advanced techniques such as continuous flow reactors and automated synthesis .
Analyse Des Réactions Chimiques
1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can be used in Suzuki and Heck coupling reactions, where it reacts with organoboranes or alkenes in the presence of palladium catalysts to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products, although these reactions are less common compared to substitution and coupling reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .
Comparaison Avec Des Composés Similaires
1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene can be compared with other halogenated benzenes, such as:
- 1-Bromo-2-chloro-3,4-difluorobenzene
- 1-Bromo-3-chloro-4,5-difluorobenzene
- 1-Bromo-4-chloro-2,3-difluorobenzene
These compounds share similar structures but differ in the positions of the halogen atoms. The unique arrangement of halogens in 1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene imparts distinct reactivity and properties, making it suitable for specific applications .
Propriétés
IUPAC Name |
1-bromo-5-chloro-3,4-difluoro-2-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrClF2I/c7-2-1-3(8)4(9)5(10)6(2)11/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNBUJBAAKGGKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)I)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrClF2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2369749.png)

![N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2369751.png)

![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2369755.png)
![2-amino-1-(furan-2-ylmethyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2369756.png)
![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2369758.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline](/img/structure/B2369762.png)
![N-cyclohexyl-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2369765.png)
![methyl 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2369766.png)
![3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2369767.png)
![4-Methyl-6-(4-phenoxyphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369769.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2369771.png)
